Ethyl 5-(Methylsulfonyl)pyridine-2-carboxylate

Descripción

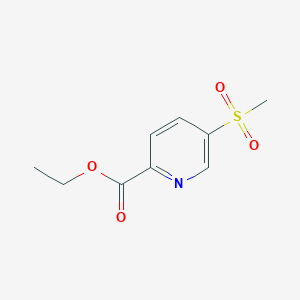

Ethyl 5-(methylsulfonyl)pyridine-2-carboxylate (CAS 918967-32-5) is a pyridine derivative featuring a methylsulfonyl (-SO₂CH₃) group at the 5-position and an ethyl ester (-COOEt) at the 2-position of the pyridine ring . The methylsulfonyl group is a strong electron-withdrawing substituent, enhancing the electrophilicity of the pyridine core and influencing reactivity in nucleophilic substitution or cross-coupling reactions.

Propiedades

IUPAC Name |

ethyl 5-methylsulfonylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-3-14-9(11)8-5-4-7(6-10-8)15(2,12)13/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFEHGPVVTRPMKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693830 | |

| Record name | Ethyl 5-(methanesulfonyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918967-32-5 | |

| Record name | Ethyl 5-(methanesulfonyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

Ethyl 5-(Methylsulfonyl)pyridine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Pyridine Ring : A basic heterocyclic structure known for its nitrogen atom.

- Methylsulfonyl Group : This functional group enhances the compound's reactivity and biological interactions.

- Ethyl Ester Group : Contributes to its solubility and bioavailability.

The molecular formula of this compound is , with a molecular weight of approximately 229.25 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The methylsulfonyl group acts as an electrophilic center, facilitating covalent bond formation with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, leading to different biological effects, including:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.

- Antimicrobial Activity : Research suggests that pyridine derivatives exhibit significant antimicrobial properties, making this compound a candidate for further investigation in pharmacological applications.

Antimicrobial Properties

Studies have indicated that this compound possesses notable antimicrobial activity. Research highlights include:

- In Vitro Studies : The compound has shown effectiveness against various bacterial strains, indicating potential use as an antibacterial agent.

- Mechanism of Action : The antimicrobial effect is likely due to the disruption of bacterial cell membranes or inhibition of essential metabolic processes within the bacteria.

Anticancer Potential

Recent investigations have explored the anticancer properties of this compound:

- Cell Death Assays : In vitro studies have demonstrated that this compound induces apoptotic cell death in cancer cell lines. Flow cytometry analysis revealed a dose-dependent increase in early and late apoptotic cells after treatment with the compound .

- Targeted Pathways : The induction of apoptosis suggests that the compound may interact with signaling pathways involved in cell survival and proliferation, making it a potential candidate for cancer therapy .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stands against other related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate | Ethylsulfonyl group instead of methyl | Different reactivity due to larger sulfonyl group |

| Ethyl 5-(Phenylsulfonyl)pyridine-2-carboxylate | Phenyl group attached to sulfonyl | Distinct electronic properties from phenolic substitution |

| Ethyl 5-(Aminosulfonyl)pyridine-2-carboxylate | Amino group in place of methyl | Potential for enhanced biological activity due to amino functionality |

This table illustrates the unique aspects of this compound compared to its analogs, particularly regarding its reactivity and potential applications in medicinal chemistry.

Case Studies and Research Findings

Several case studies highlight the biological activities and therapeutic potential of this compound:

- Antimicrobial Efficacy Study : A study evaluating the compound's effectiveness against Gram-positive and Gram-negative bacteria revealed significant inhibition zones, suggesting strong antibacterial properties.

- Cancer Cell Line Study : In a study involving various cancer cell lines, treatment with the compound resulted in a substantial decrease in cell viability, supporting its potential as an anticancer agent.

- Mechanism Exploration : Research into the molecular mechanisms indicated that the compound may inhibit specific enzymes crucial for cancer cell metabolism, further validating its role as a therapeutic candidate.

Comparación Con Compuestos Similares

Substituent Effects at the Pyridine 5-Position

a. Chloro vs. Methylsulfonyl Substituents

- Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b) : The chloro substituent at position 5 introduces moderate electron-withdrawing effects, enabling reactions such as Suzuki-Miyaura couplings. Reported in 60% yield, this compound is less polar than the methylsulfonyl analog, impacting solubility in aqueous media .

- Ethyl 5-(methylsulfonyl)pyridine-2-carboxylate : The -SO₂CH₃ group increases polarity and oxidative stability compared to -Cl. This enhances its utility in reactions requiring strong electron-deficient aromatic systems, such as SNAr (nucleophilic aromatic substitution) .

b. Acetyl-Substituted Derivatives

- Ethyl 5-(3-acetyl-5-(4-chlorophenyl)...pyridine-2-carboxylate (6bd) : The acetyl group (-COCH₃) introduces ketone functionality, enabling condensation reactions (e.g., formation of hydrazones). Synthesized in 46% yield, this compound’s reactivity diverges significantly from sulfonyl-containing analogs due to the acetyl group’s nucleophilic character .

c. Hydroxy-Substituted Analog

- Synthesized in 71% yield, this compound’s reduced electrophilicity compared to methylsulfonyl derivatives limits its use in SNAr reactions .

Heterocyclic Core Variations

a. Pyrrolo-Pyridine Derivatives

- Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b) : The fused pyrrolo-pyridine core increases π-conjugation, altering electronic properties and binding affinity in biological targets. This structural feature differentiates it from simple pyridine derivatives .

b. Thieno-Pyridine Derivatives

- Ethyl 5-chloro-3-hydroxythieno[2,3-b]pyridine-2-carboxylate (14c): The thieno-pyridine core incorporates a sulfur atom, enhancing aromatic stability and enabling unique charge-transfer interactions. This contrasts with the purely nitrogen-based pyridine system .

c. Pyrimidine-Based Analogs

- Ethyl 2-methylsulfanyl-4-phenylsulfanylpyrimidine-5-carboxylate (CAS 15400-47-2) : Pyrimidine cores exhibit distinct electronic profiles due to two nitrogen atoms. The methylsulfanyl (-SMe) and phenylsulfanyl (-SPh) groups at positions 2 and 4 confer dual reactivity sites for further functionalization. Molecular weight: 306.4 g/mol .

Functional Group Variations

a. Ester Group Modifications

- Synthesized in 49% yield .

b. Sulfanyl vs. Sulfonyl Groups

- Ethyl 4-(methylamino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate: The sulfanyl (-SMe) group is oxidizable to sulfonyl (-SO₂Me), offering a pathway for late-stage diversification. This contrasts with pre-installed sulfonyl groups, which avoid additional synthetic steps .

Data Table: Key Attributes of Selected Compounds

*Calculated based on pyridine core + substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.